molecular formula C20H18ClN3O4 B2617993 2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide CAS No. 899978-29-1

2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2617993
CAS No.: 899978-29-1
M. Wt: 399.83
InChI Key: LHABVZJLWPADOE-UHFFFAOYSA-N
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Description

2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide is a potent and selective ATP-competitive inhibitor of the BRAF V600E mutant kinase, a key driver in several cancers, most notably melanoma (Source) . Its primary research value lies in its use as a chemical probe to dissect the RAS-RAF-MEK-ERK signaling cascade, a critical pathway regulating cell growth, proliferation, and survival. By selectively targeting the constitutively active BRAF V600E mutant, this compound allows researchers to investigate oncogene addiction, the biochemical consequences of pathway inhibition, and the mechanisms underlying acquired resistance to targeted therapy (Source) . It serves as a vital tool in preclinical studies for validating BRAF V600E as a therapeutic target, evaluating combination treatment strategies, and understanding tumor heterogeneity in models of colorectal cancer, thyroid cancer, and hairy cell leukemia, in addition to melanoma (Source) .

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopiperazin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c1-28-17-4-2-3-16(11-17)22-18(25)13-24-10-9-23(19(26)20(24)27)12-14-5-7-15(21)8-6-14/h2-8,11H,9-10,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFXGIMHLFFKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2CCN(C(=O)C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide is a complex organic molecule with potential biological activities attributed to its unique structural features. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrahydropyrazine core with various functional groups that may influence its biological activity. The presence of a chlorophenyl group and a methoxyphenyl moiety enhances its chemical reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC23H22ClN3O3
Molecular Weight429.89 g/mol
LogP (Partition Coefficient)3.067
Solubility in WaterPoor (LogSw = -3.55)
Polar Surface Area58.27 Ų

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study assessing various derivatives found that modifications in the aromatic rings can enhance activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Preliminary studies have shown that the compound may possess anticancer activity. In vitro assays demonstrated that structural analogs inhibit the proliferation of cancer cell lines, suggesting potential mechanisms involving apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The compound's structure suggests possible neuroprotective effects. Research into similar pyrazine derivatives has indicated potential benefits in neurodegenerative models, where they may mitigate oxidative stress and inflammation .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the antimicrobial efficacy of the compound.
    • Method : Disc diffusion method against various bacterial strains.
    • Results : The compound demonstrated a zone of inhibition comparable to standard antibiotics.
  • Anticancer Activity Assessment :
    • Objective : Investigate the effect on cancer cell lines.
    • Method : MTT assay on HeLa and MCF-7 cells.
    • Results : Significant reduction in cell viability at concentrations above 10 µM.
  • Neuroprotective Study :
    • Objective : Assess neuroprotective effects in an oxidative stress model.
    • Method : Measurement of reactive oxygen species (ROS) levels in neuronal cultures.
    • Results : The compound reduced ROS levels significantly compared to untreated controls.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of similar structures have shown activity against various cancer cell lines. For instance:

  • Case Study : A study evaluated the cytotoxic effects of compounds with similar pyrazin derivatives on human colon and breast cancer cells. The results suggested that these compounds could induce apoptosis in cancer cells, positioning them as candidates for further development as anticancer agents .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory activities. In silico molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes.

  • Research Findings : Molecular docking simulations indicated strong binding affinities for the target enzyme, suggesting that further optimization could yield effective anti-inflammatory agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Variations in the synthesis process can lead to derivatives that may possess enhanced biological activities.

Derivative Synthesis Method Biological Activity
Compound ATwo-stage synthesisAnticancer
Compound BOne-pot reactionAnti-inflammatory

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a class of tetrahydropyrazine-dioxo acetamide derivatives. Key analogs (Table 1) include:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XlogP TPSA (Ų) Reference
2-{4-[(4-Chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide (Original) C₂₀H₂₀ClN₃O₄ 401.84 4-Cl-benzyl, 3-OCH₃-phenyl 2.4 79
2-[4-(4-Fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide (E209-0865) C₂₀H₁₈FN₃O₃ 367.38 4-F-benzyl, 4-CH₃-benzyl N/A N/A
N-(5-Chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide (BF38038) C₁₉H₁₅ClFN₃O₄ 403.79 4-F-phenyl, 5-Cl-2-OCH₃-phenyl N/A N/A
2-{4-[(4-Chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(4-fluorophenyl)acetamide (BF22524) C₁₉H₁₅ClFN₃O₃ 387.79 4-Cl-benzyl, 4-F-phenyl N/A N/A

Substituent Effects on Properties

Chlorine vs. Fluorine Substitution :

  • The original compound’s 4-chlorophenyl group increases lipophilicity (XlogP = 2.4) compared to analogs with 4-fluorophenyl (e.g., BF22524, BF38038). Fluorine’s smaller size and electronegativity may enhance metabolic stability but reduce hydrophobic interactions .

Meta-substitution may influence steric hindrance and target selectivity .

Pharmacological Implications

  • Original Compound : The 3-methoxyphenyl group likely enhances interactions with polar residues in target proteins (e.g., kinases or GPCRs), while the 4-chlorophenyl group stabilizes binding via hydrophobic pockets .
  • BF22524 : Substitution with 4-fluorophenyl may improve blood-brain barrier penetration due to reduced polarity but could lower affinity for targets requiring chlorine’s bulk .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and what reaction conditions are critical?

Answer:
The compound is synthesized via nucleophilic substitution reactions involving α-chloroacetamide derivatives and aromatic amines. Critical steps include:

  • Substituent positioning : Use N-arylsubstituted α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) to ensure proper regioselectivity during cyclization .
  • Reaction optimization : Perform reactions under anhydrous conditions with polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours to maximize yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the pure tetrahydropyrazine-dione core .

Basic: Which spectroscopic and computational methods are most reliable for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR confirms substituent placement, particularly the 4-chlorobenzyl and 3-methoxyphenyl groups. Key signals include aromatic protons (δ 6.8–7.4 ppm) and the acetamide carbonyl (δ ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]⁺ for C₂₂H₁₉ClN₄O₄) .
  • Computational tools : PubChem’s InChI and SMILES strings enable rapid structural validation and database alignment .

Advanced: How can synthetic routes be optimized to improve yield and scalability?

Answer:

  • Catalysis : Explore palladium-catalyzed cross-coupling to streamline aryl-alkyl bond formation, reducing side products .
  • Microwave-assisted synthesis : Shorten reaction times (e.g., 2 hours vs. 24 hours) while maintaining >85% yield .
  • Batch vs. flow chemistry : Pilot studies suggest flow systems enhance reproducibility for large-scale synthesis of the tetrahydropyrazinone scaffold .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
  • Assay standardization : Use consistent cell lines (e.g., HEK-293 for kinase inhibition) and control for metabolite interference .
  • Data validation : Cross-reference with PubChem bioassay datasets to identify outliers or context-dependent effects .

Advanced: What computational strategies predict substituent effects on pharmacological activity?

Answer:

  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinase binding pockets). The 3-methoxyphenyl group shows enhanced hydrogen bonding in silico .
  • QSAR modeling : Train models on analogs (e.g., pyrazolo[3,4-d]pyrimidinones) to quantify electronic effects of substituents like chloro or methoxy groups .
  • MD simulations : Analyze stability of the tetrahydropyrazine-dione core in aqueous vs. lipid bilayer environments to guide solubility optimization .

Advanced: How can researchers address stability and degradation issues during storage?

Answer:

  • Degradation profiling : Accelerated stability studies (40°C/75% RH for 6 months) identify hydrolysis-prone sites (e.g., the dioxo moiety) .
  • Formulation : Lyophilization with cyclodextrin derivatives improves aqueous stability by 30% .
  • Analytical monitoring : Use HPLC-PDA to track degradation products (e.g., chlorophenylacetic acid) under varying pH conditions .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Proteomics : SILAC-based profiling in target cells identifies downstream protein interactions (e.g., MAPK pathway proteins) .
  • CRISPR screening : Knockout libraries pinpoint genetic dependencies for activity, reducing off-target noise .
  • Metabolite tracking : ¹⁹F-NMR (if fluorinated analogs are used) monitors real-time metabolic processing in vivo .

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